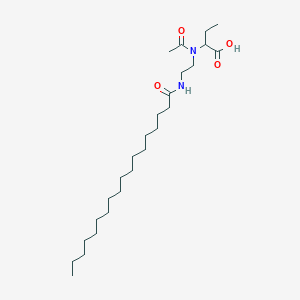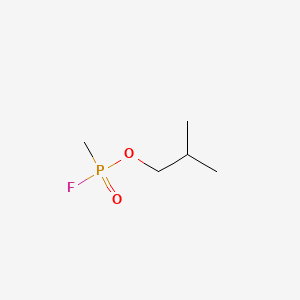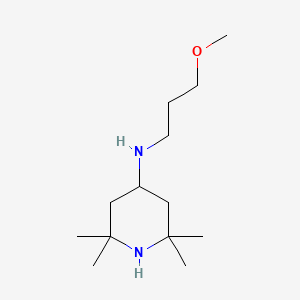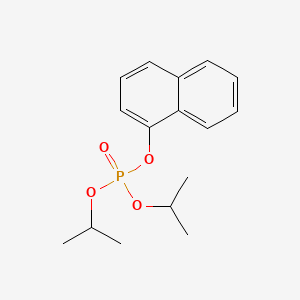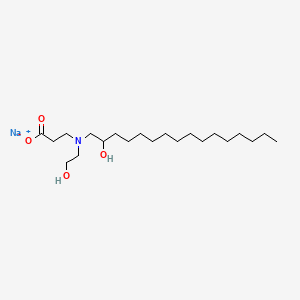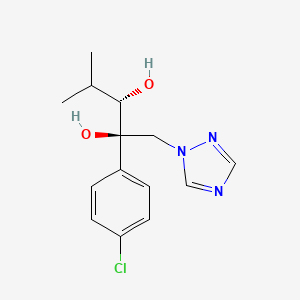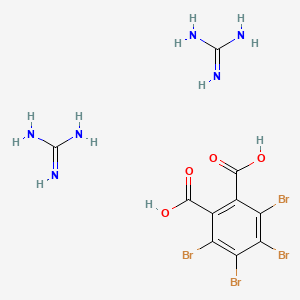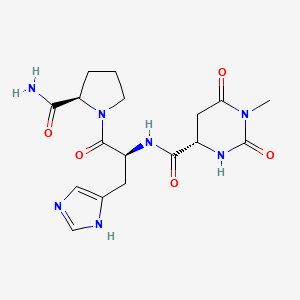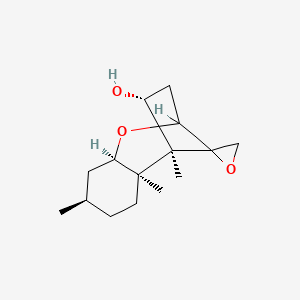
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane is a chemical compound with the molecular formula C10H23N2O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinium salts with diethoxy compounds under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane include:
Ethanamine, N-(2,2-diethoxy-1-methylethylidene)-2-ethoxy-: This compound shares structural similarities and may exhibit comparable chemical properties.
Cyclopropane, (2,2-dimethoxy-1-methylethylidene)-: Another structurally related compound with distinct chemical behaviors.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which differentiates it from these similar compounds .
Propriétés
Numéro CAS |
18955-85-6 |
|---|---|
Formule moléculaire |
C10H23N2O2+ |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
[(Z)-1,1-diethoxypropan-2-ylideneamino]-trimethylazanium |
InChI |
InChI=1S/C10H23N2O2/c1-7-13-10(14-8-2)9(3)11-12(4,5)6/h10H,7-8H2,1-6H3/q+1/b11-9- |
Clé InChI |
KGQNFXXUJCJEON-LUAWRHEFSA-N |
SMILES isomérique |
CCOC(/C(=N\[N+](C)(C)C)/C)OCC |
SMILES canonique |
CCOC(C(=N[N+](C)(C)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


